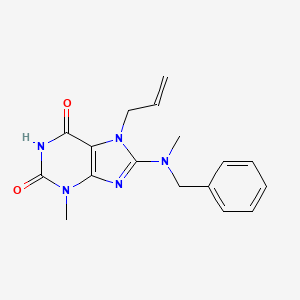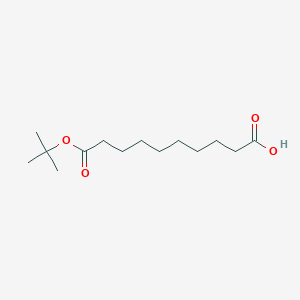
1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18F2N2O2 and its molecular weight is 332.351. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A study by Özgeriş et al. (2017) involves the synthesis of ureas and sulfamides derived from 1-aminotetralins, showcasing their variable cytotoxic activity against human glioblastoma and prostate cancer cell lines. The findings suggest the potential of these compounds as anticancer agents (Özgeriş et al., 2017).
Chemical Interactions and Synthesis Techniques
Tomita and Hse (1992) explored the reactions of urea with methylolphenols under acidic conditions, leading to the formation of various benzylureas. This study indicates the compound's utility in chemical synthesis and the exploration of its reactivity under different conditions (Tomita & Hse, 1992).
Conformational Adjustments in Chemical Structures
Phukan and Baruah (2016) discussed conformational adjustments in synthons of urea and thiourea-based assemblies, highlighting the compound's role in understanding molecular interactions and structure-function relationships in chemical systems (Phukan & Baruah, 2016).
Hypotensive and Antiarrhythmic Activities
Chalina and Chakarova (1998) synthesized urea derivatives showing pronounced hypotensive and antiarrhythmic activities in anesthetized rats. This study underscores the potential medicinal chemistry applications of such compounds (Chalina & Chakarova, 1998).
Antimicrobial Activity
Reddy et al. (2003) reported on the synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas for their antimicrobial activity. The compounds exhibited moderate antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Reddy et al., 2003).
Rheology and Morphology in Hydrogel Formation
Lloyd and Steed (2011) investigated how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's properties varying based on the anion present. This research provides insight into the material science applications of urea derivatives in developing new gel materials (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-6-3-7-15(20)16(14)22-17(23)21-11-18(24)9-8-12-4-1-2-5-13(12)10-18/h1-7,24H,8-11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSLMTZAYMFCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

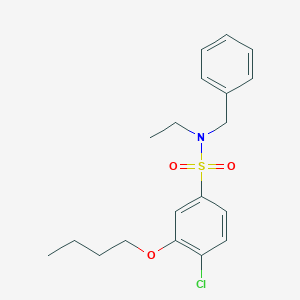

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)
![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)
![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)

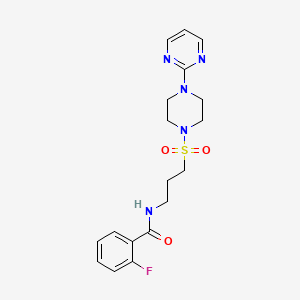
![1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)
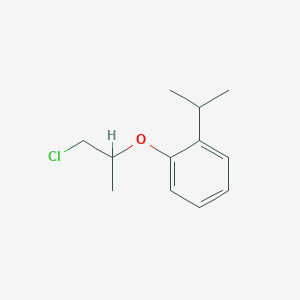

![3-[(4-Chlorophenyl)methoxy]pyridazine-4-carboxylic acid](/img/structure/B2763925.png)
